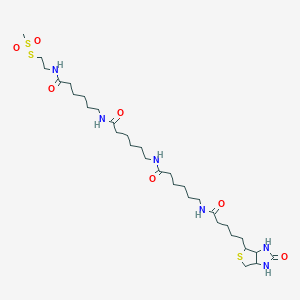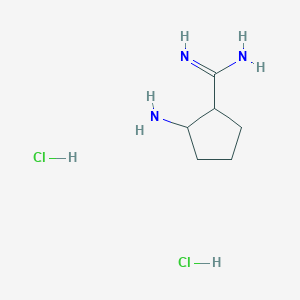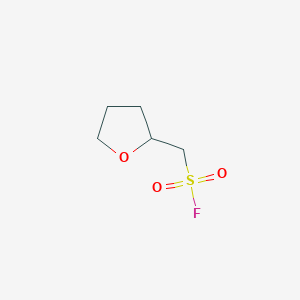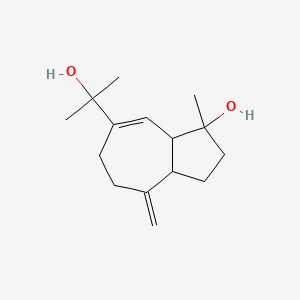
SecorapamycinB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SecorapamycinB is a derivative of rapamycin, a macrolide compound produced by the bacterium Streptomyces hygroscopicus. Rapamycin and its derivatives, including this compound, have gained significant attention due to their broad spectrum of applications in the medical field. This compound is particularly notable for its unique structural properties and potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SecorapamycinB involves the modification of the core structure of rapamycin. The process typically includes the opening of the macrocyclic ring of rapamycin to form this compound. This transformation can be achieved through various chemical reactions, including hydrolysis and subsequent modifications. The specific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yield and purity of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically engineered strains of Streptomyces hygroscopicus. These strains are optimized to produce high quantities of rapamycin, which is then chemically modified to obtain this compound. The fermentation process is followed by extraction and purification steps to isolate the compound in its pure form.
化学反応の分析
Types of Reactions
SecorapamycinB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to changes in its pharmacological properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups in this compound with other functional groups, potentially enhancing its therapeutic effects.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired modifications.
Major Products
The major products formed from the chemical reactions of this compound include various derivatives with enhanced or altered biological activities. These derivatives are often studied for their potential therapeutic applications in different medical conditions.
科学的研究の応用
SecorapamycinB has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study the reactivity and modification of macrolide structures.
Biology: In biological research, this compound is investigated for its effects on cellular processes and signaling pathways.
Medicine: this compound has potential therapeutic applications in treating various diseases, including cancer, autoimmune disorders, and infectious diseases.
Industry: In the pharmaceutical industry, this compound is explored for its potential as a lead compound in drug development.
作用機序
SecorapamycinB exerts its effects by interacting with specific molecular targets and pathways within cells. The primary target of this compound is the mammalian target of rapamycin (mTOR) pathway. By binding to the mTOR complex, this compound inhibits its activity, leading to the suppression of cell growth and proliferation. This mechanism is particularly relevant in the context of cancer therapy, where uncontrolled cell growth is a hallmark of the disease.
類似化合物との比較
SecorapamycinB is structurally similar to other rapamycin derivatives, such as:
Rapamycin: The parent compound with broad immunosuppressive and anticancer properties.
Everolimus: A derivative of rapamycin used in cancer therapy and organ transplantation.
Temsirolimus: Another rapamycin derivative used in the treatment of renal cell carcinoma.
Uniqueness of this compound
This compound is unique due to its ring-opened structure, which imparts distinct biological activities compared to other rapamycin derivatives. This structural modification allows for different interactions with molecular targets, potentially leading to novel therapeutic applications.
特性
分子式 |
C51H81NO14 |
|---|---|
分子量 |
932.2 g/mol |
IUPAC名 |
1-[2-[6-[(3E,5E,7E,15E)-14,20-dihydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraenyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C51H81NO14/c1-30(24-34(5)45(56)47(65-10)46(57)35(6)25-32(3)41(54)29-42(55)33(4)26-37-20-22-40(53)44(27-37)64-9)16-12-11-13-17-31(2)43(63-8)28-38-21-19-36(7)51(62,66-38)48(58)49(59)52-23-15-14-18-39(52)50(60)61/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,55,57,62H,14-15,18-24,26-29H2,1-10H3,(H,60,61)/b13-11+,16-12+,31-17+,35-25+ |
InChIキー |
HAZKEXYMOCBCBG-XWBLMERNSA-N |
異性体SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(/C(=C/C=C/C=C/C(C)CC(C)C(=O)C(C(/C(=C/C(C)C(=O)CC(C(C)CC3CCC(C(C3)OC)O)O)/C)O)OC)/C)OC |
正規SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)CC(C(C)CC3CCC(C(C3)OC)O)O)C)O)OC)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid](/img/structure/B12314735.png)

![Sodium;4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B12314740.png)



![2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12314754.png)
![[2-(Trifluoromethyl)piperidin-3-yl]methanol](/img/structure/B12314760.png)





![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12314829.png)
